molecular formula C19H17BrClNO2 B14451961 (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone CAS No. 77832-95-2

(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone

Cat. No.: B14451961
CAS No.: 77832-95-2
M. Wt: 406.7 g/mol
InChI Key: NPABWTIRKBWPTB-UHFFFAOYSA-N
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Description

(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a butyl group, an indolizine ring, a chloro group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine ring system, followed by the introduction of the butyl group and bromine atom. The final step involves the coupling of the indolizine derivative with a 3-chloro-4-hydroxyphenylmethanone precursor under specific reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indolizine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its structural features suggest it could interact with specific biological targets, leading to therapeutic effects.

Industry

In the material science industry, this compound could be used in the development of advanced materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indolizine ring and hydroxyphenyl groups could play crucial roles in these interactions, influencing the compound’s overall efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1-Bromo-2-butylindolizin-3-yl)(4-hydroxyphenyl)methanone: Similar structure but lacks the chloro group.

    (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-methoxyphenyl)methanone: Similar structure but has a methoxy group instead of a hydroxy group.

Uniqueness

The presence of both the chloro and hydroxy groups in (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone makes it unique compared to its analogs

Properties

CAS No.

77832-95-2

Molecular Formula

C19H17BrClNO2

Molecular Weight

406.7 g/mol

IUPAC Name

(1-bromo-2-butylindolizin-3-yl)-(3-chloro-4-hydroxyphenyl)methanone

InChI

InChI=1S/C19H17BrClNO2/c1-2-3-6-13-17(20)15-7-4-5-10-22(15)18(13)19(24)12-8-9-16(23)14(21)11-12/h4-5,7-11,23H,2-3,6H2,1H3

InChI Key

NPABWTIRKBWPTB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Cl

Origin of Product

United States

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